Timepidium bromide

Übersicht

Beschreibung

Timepidium bromide is an anticholinergic compound primarily used in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders . It functions by targeting muscarinic receptors in the gastrointestinal tract, reducing smooth muscle contractions and glandular secretions . The compound’s quaternary nitrogen prevents it from crossing the blood-brain barrier, ensuring it acts peripherally without central side effects .

Vorbereitungsmethoden

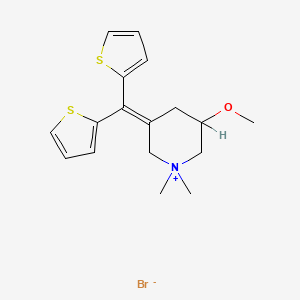

Synthetic Routes and Reaction Conditions: Timepidium bromide is synthesized through a multi-step process involving the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium with bromide ions . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through crystallization and filtration techniques to achieve high purity levels suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Timepidium Bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromid-Ion kann unter bestimmten Bedingungen durch andere Halogenide oder Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Thiophenringe in der Verbindung können einer Oxidation oder Reduktion unterzogen werden, wodurch sich die elektronischen Eigenschaften der Verbindung ändern.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenide und Nukleophile, wobei Reaktionen typischerweise in polaren Lösungsmitteln bei moderaten Temperaturen durchgeführt werden.

Oxidationsreaktionen: Als Oxidationsmittel werden beispielsweise Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte:

Substitutionsreaktionen: Produkte umfassen halogenierte Derivate oder nukleophil-substituierte Verbindungen.

Oxidations- und Reduktionsreaktionen: Produkte umfassen oxidierte oder reduzierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C17H22BrNOS2

- CAS Registry Number : 35035-05-3

- Mechanism : Timepidium bromide acts primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological functions including smooth muscle contraction and glandular secretion.

Therapeutic Applications

This compound is primarily used for the following therapeutic indications:

-

Gastrointestinal Disorders :

- It is effective in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders by reducing spasm and secretion in the digestive tract .

- Studies have shown that it inhibits spontaneous and induced motility in various gastrointestinal regions, demonstrating efficacy comparable to other anticholinergics like atropine .

-

Neurological Conditions :

- This compound has been utilized in managing neurological symptoms, including hiccups and seizures, where it acts on neurotransmitter systems involving acetylcholine and GABA .

- A molecular docking study indicated that timepidium exhibits strong binding affinity to acetylcholine receptors, suggesting potential for further neurological applications .

- Pain Management :

- Dermatological Reactions :

Pharmacological Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- Smooth Muscle Activity : Research indicates that timepidium significantly inhibits gastric acid secretion and gallbladder motility, while showing variable effects on urinary bladder function compared to other anticholinergics .

- Absorption Studies : Investigations into the intestinal absorption of timepidium suggest that various factors influence its bioavailability, which is crucial for optimizing therapeutic efficacy .

Case Study Examples

- Eosinophilic Pustular Folliculitis :

- Neurological Manifestations :

Data Summary Table

Wirkmechanismus

Timepidium bromide functions as a muscarinic receptor antagonist. By inhibiting the action of acetylcholine on these receptors, it effectively reduces smooth muscle contractions and glandular secretions within the gastrointestinal tract . This mechanism helps alleviate spasms and associated pain, making it a valuable therapeutic option for conditions like irritable bowel syndrome and peptic ulcers .

Vergleich Mit ähnlichen Verbindungen

Tipepidine: Similar in structure but lacks the quaternary methyl group and methoxy ether present in timepidium bromide.

Hyoscine: Used for similar indications but has a different chemical structure and pharmacokinetic profile.

Uniqueness: this compound’s unique feature is its quaternary nitrogen, which prevents it from crossing the blood-brain barrier, ensuring peripheral action without central side effects . This property makes it particularly suitable for treating gastrointestinal disorders without causing central nervous system-related side effects.

Biologische Aktivität

Timepidium bromide, a small molecule drug classified as an anticholinergic agent, is primarily utilized in the treatment of various conditions related to the nervous system, particularly for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Chemical and Pharmacological Profile

- Molecular Formula : C17H22BrNOS2

- CAS Registry Number : 35035-05-3

- Drug Type : Small molecule

- Mechanism of Action : Muscarinic acetylcholine receptor (mAChR) antagonist

This compound functions by inhibiting muscarinic acetylcholine receptors, which are implicated in various physiological responses, including smooth muscle contraction and neurotransmitter release. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it effective in treating conditions associated with excessive cholinergic activity.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Pain Management : Primarily used for alleviating pain associated with gastrointestinal disorders.

- Neurological Disorders : Its anticholinergic properties have been explored in the context of neurological conditions such as epilepsy and hiccups associated with pneumonia .

- Dermatological Reactions : A case study reported eosinophilic pustular folliculitis induced by this compound in combination with allopurinol, highlighting the need for careful monitoring of dermatological side effects .

Eosinophilic Pustular Folliculitis

A notable case involved a 57-year-old woman who developed eosinophilic pustular folliculitis after receiving this compound for ureterolithiasis. The patient exhibited numerous papules and pustules on her face and upper trunk, which were histologically confirmed to be eosinophilic in nature. Following the discontinuation of this compound along with allopurinol, the skin lesions improved significantly .

Molecular Docking Studies

Recent molecular docking analyses have demonstrated that this compound exhibits strong binding affinity to acetylcholine receptors. The docking results indicated that Timepidium produced favorable geometric configurations when interacting with these receptors, suggesting its potential efficacy in modulating cholinergic signaling pathways .

Biological Activity Summary Table

Research Findings

- Pharmacological Actions : Research indicates that this compound affects smooth muscle motility and digestive secretions, further supporting its use as an anticholinergic agent .

- Metabolic Fate : Studies on the metabolic pathways of Timepidium have revealed the presence of colored metabolites excreted via bile and urine, indicating its metabolic processing in vivo .

- Therapeutic Importance : The compound is part of a broader class of thiophene derivatives known for diverse biological activities, including anti-inflammatory and antimicrobial effects .

Eigenschaften

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXMEPZSHLZFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023672 | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35035-05-3 | |

| Record name | Timepidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35035-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timepidium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMEPIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.